molecular formula C21H22ClNO3 B1316148 Fmoc-Ile-Cl CAS No. 103321-51-3

Fmoc-Ile-Cl

Cat. No. B1316148
M. Wt: 371.9 g/mol
InChI Key: UBXQQZYYSMFLLM-DJJJIMSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Ile-Cl, or Fluorenylmethyloxycarbonyl chloride, is a chloroformate ester . It is used to introduce the fluorenylmethyloxycarbonyl protecting group as the Fmoc carbamate . The Fmoc group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Other common methods for introducing the Fmoc group include through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular structure of Fmoc-Ile-Cl is C15H11ClO2 . The fluorenyl group is highly fluorescent, which allows certain UV-inactive compounds to be reacted to give the Fmoc derivatives, suitable for analysis by reversed-phase HPLC .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . Fmoc-Cl has been widely used for the analysis of amino acids. It can be used in conjunction with o-phthalaldehyde (OPA), selective for primary amines, to doubly derivatize amino acids and biogenic amines in biological tissues .


Physical And Chemical Properties Analysis

The Fmoc group is known for its inherent hydrophobicity and aromaticity, which promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .

Scientific Research Applications

High-Performance Liquid Chromatography

Fmoc-Ile-Cl (9-fluorenylmethyl chloroformate) is used in pre-column derivatization methods for high-performance liquid chromatography (HPLC). This technique is valuable for assaying physiological amino acid concentrations in biological fluids. Its high sensitivity and ability to measure major amino acids make it a preferred choice in biological research. The method compares favorably with conventional ion-exchange amino acid analyses, showing its utility in diverse scientific studies (FüRst, Pollack, Graser, Godel, & Stehle, 1990).

Marine Research

In marine research, Fmoc-Ile-Cl is utilized for amino acid analysis. It provides an alternative to precolumn techniques due to its stable derivative formation, low detection limit, and good reproducibility. This method is particularly advantageous in marine research because it avoids the desalting steps or clean-up processes associated with ion-exchange systems, which can be error-inducing and time-consuming (Garside, Monteiro, & Orren, 1988).

Solid-Phase Syntheses of β-Peptides

Fmoc-Ile-Cl plays a critical role in the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides. The method has been optimized for large-scale preparation and is crucial for the synthesis of peptides, showcasing its applicability in peptide research and pharmaceutical development (Šebesta & Seebach, 2003).

Protein Identification and Biological Sample Analysis

The Fmoc-Ile-Cl derivatization method, combined with HPLC, allows for the effective analysis of amino acids in hydrolysates of proteins from two-dimensional gels. This is instrumental in protein identification and can be applied for routine quality control and screening of biological samples. The improved method offers high throughput and reproducibility, making it a valuable tool in proteomics and related fields (Ou et al., 1996).

Nanomaterial Science

In nanomaterial science, Fmoc-Ile-Cl is used in a fluorescent method to determine amino groups on nanomaterial surfaces. Its sensitivity, which is higher than traditional UV assays, makes it a crucial tool for quantifying functional groups on nanomaterials, aiding in the development and characterization of these materials (Zhang & Chen, 2012).

Fabrication of Functional Materials

Fmoc-Ile-Cl derivatives of amino acids and short peptides demonstrate significant potential in the fabrication of functional materials. These derivatives are important in bio-inspired building blocks due to their self-assembly features. They find applications in cell cultivation, bio-templating, optical devices, drug delivery, catalytic processes, and therapeutic and antibiotic properties (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Safety And Hazards

Fmoc-Ile-Cl is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective clothing .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S,3S)-1-chloro-3-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO3/c1-3-13(2)19(20(22)24)23-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,23,25)/t13-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXQQZYYSMFLLM-DJJJIMSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Ile-Cl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
DS Perlow, JM Erb, NP Gould, RD Tung… - The Journal of …, 1992 - ACS Publications
… of oxazolone 6 was prepared by treating Fmoc-Ile-Cl with AgCN in toluene followed by filtration (Scheme III). Prepared by treating Fmoc-Ile-Cl in DCM with aqueous NaHCOa (ref 14). …
Number of citations: 50 pubs.acs.org
LA Carpino, BJ Cohen, KE Stephens Jr… - The Journal of …, 1986 - ACS Publications
Fmoc amino acid chlorides are described as stable, easily synthesized coupling agents and shown to be useful in a novel method of rapid, repetitive peptide synthesis. Sir: Although …
Number of citations: 299 pubs.acs.org
NLEO BENOITON, FMF CHEN - International Journal of Peptide …, 1993 - Wiley Online Library
A general procedure for the preparation of 2‐alkoxy‐4‐alkyl‐5(4H)‐oxazolones (AlkOx's) from N‐tert‐butoxy‐N‐benzyloxy‐ and N‐(9‐fluorenylmethoxy)‐carbonylamino acids has been …
Number of citations: 14 onlinelibrary.wiley.com
LA Carpino, J Xia, A El-Faham - The Journal of Organic Chemistry, 2004 - ACS Publications
… Under an atmosphere of dry N 2 , 0.1854 g (0.5 mmol) of Fmoc-Ile-Cl was added with stirring to a solution of HODhat 5 (0.0821 g, 0.5 nmol) and DIEA (95.8 μL, 0.55 mmol) in 10 mL of …
Number of citations: 45 pubs.acs.org
G Prabhu, N Narendra, TM Vishwanatha… - Tetrahedron, 2015 - Elsevier
Acid chlorides as peptide coupling agents have its origin in Emil Fischer's era with the first report of N-protected dipeptide of glycine synthesis emerging in 1903 by Emil Fischer. 1 Soon …
Number of citations: 31 www.sciencedirect.com
JK Son, JPN Rosazza, MW Duffel - Journal of Medicinal Chemistry, 1990 - ACS Publications
peroxidases, 7· 8 copper oxidases, 9-12 and an enzyme system of a bacterium13 and have identified the structures of metabolites formed from both monomeric and dimeric vinca …
Number of citations: 22 pubs.acs.org
N Ono, I Hamamoto, A Kamimura… - The Journal of Organic …, 1986 - ACS Publications
Allylic nitro groups are regioselectively re-moved by hydride-transfer reaction in thepresence of a catalytic amount of a palladium catalyst. Sir: Aliphatic nitro groups serve as activating …
Number of citations: 42 pubs.acs.org
BD Zlatopolskiy, A de Meijere - Chemistry–A European Journal, 2004 - Wiley Online Library
… the next step by removal of the Fmoc group from the N-terminus of Fmoc-Ile-ODCPM (100 %), which was in turn prepared by esterification of the intermediate acid chloride Fmoc-Ile-Cl …
D Sadat-Aalaee - 1990 - search.proquest.com
At the time the present work was started, a new technique, the so-called FMOC/4-AMP method for rapid continuous solution synthesis of peptides, involving coupling by crystalline FMOC…
Number of citations: 1 search.proquest.com
MG Bock, RM DiPardo, PD Williams, RD Tung… - Chemical Aspects of …, 1990 - Springer
Oxytocin (OT) is a neurohypophyseal hormone which has an important function in parturition. There is considerable evidence that the uterotonic action of OT and its stimulation of …
Number of citations: 0 link.springer.com

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